4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a cyclohexyl group, a phenyl group, and an oxa-azaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor, such as a cyclohexyl-substituted amine, with a phenyl-substituted epoxide under acidic or basic conditions.
Introduction of the oxa-azaspirodecane moiety: This step involves the reaction of the intermediate with an appropriate reagent, such as an oxazolidine derivative, under controlled conditions to form the final spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.
Materials Science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A structurally related compound with a similar spirocyclic core but lacking the cyclohexyl and phenyl substituents.
1-Oxa-4-azaspiro[4.5]decane: Another related compound with a similar spirocyclic structure but different substituents.
Uniqueness
4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one is unique due to its specific combination of cyclohexyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918302-36-0 |
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Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C20H27NO2/c22-19-18(16-10-4-1-5-11-16)23-20(14-8-3-9-15-20)21(19)17-12-6-2-7-13-17/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 |
InChI Key |
HSWPBGFMFXQZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(OC23CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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